
N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structural Analysis
- Structural Analysis with X-ray Diffraction and DFT Calculations : A study by Demir et al. (2015) focused on analyzing the structure of a similar benzamide compound using X-ray diffraction and density functional theory (DFT) calculations. The research highlights the importance of structural analysis in understanding the properties of such compounds.
Pharmacological Applications
- Histone Deacetylase Inhibition for Anticancer Activity : Zhou et al. (2008) investigated a related benzamide compound, highlighting its role as a histone deacetylase (HDAC) inhibitor with potential anticancer properties. This study Zhou et al. (2008) emphasizes the significance of benzamide derivatives in cancer treatment.
- Gastrokinetic Agents : Research by Kato et al. (1992) on benzamides revealed their potential as gastrokinetic agents, aiding in gastric motility. This aspect of benzamides can be crucial in gastrointestinal therapeutics.
Neuroleptic Activity
- Potential Neuroleptics for Psychosis Treatment : A study by Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, demonstrating their efficacy against stereotyped behavior in rats, indicating their potential use in treating psychosis.
Antioxidant Properties
- Electrochemical Oxidation and Antioxidant Activity : Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides, underscoring their antioxidant activity by scavenging free radicals. The study Jovanović et al. (2020) adds to the understanding of the antioxidant capacity of such compounds.
Anticonvulsant Activity
- Efficacy in Anticonvulsant Models : Lambert et al. (1995) researched ameltolide analogs, a type of benzamide, for their anticonvulsant properties. This research Lambert et al. (1995) contributes to the potential use of benzamides in seizure management.
Tumor Treatment Efficacy
- Efficacy in Slowly Growing Tumors : Berger et al. (1985) synthesized a benzamide derivative showing differential therapeutic efficacy in slowly proliferating rat tumors. The study Berger et al. (1985) offers insights into the selective action of benzamides in oncology.
CCR5 Antagonist Synthesis
- Synthesis of Orally Active CCR5 Antagonist : Ikemoto et al. (2005) developed an orally active CCR5 antagonist benzamide derivative, contributing to advancements in HIV treatment. This research Ikemoto et al. (2005) is significant for its potential application in infectious diseases.
Melanoma Imaging
- Radioiodinated Derivatives for Melanoma Imaging : Eisenhut et al. (2000) investigated radioiodinated benzamide derivatives for melanoma imaging, highlighting their potential in cancer diagnostics. This study Eisenhut et al. (2000) is key for its application in medical imaging.
Enzyme Inhibition
- Enzyme Inhibition Studies : Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide derivatives, evaluating their enzyme inhibition activity, contributing to the understanding of their biochemical interactions. The research by Abbasi et al. (2014) adds to the potential therapeutic uses of benzamides.
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-15(18)4-3-5-16(12)19-17(20)13-6-8-14(9-7-13)22-11-10-21-2/h3-9H,10-11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMCWSLUIKWKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
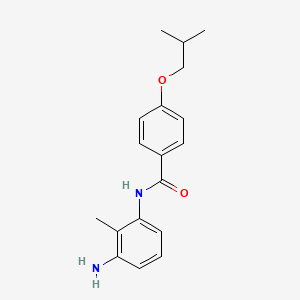

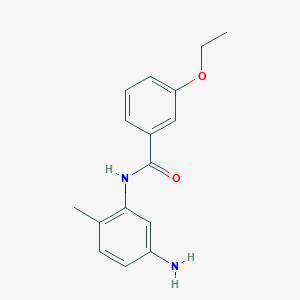

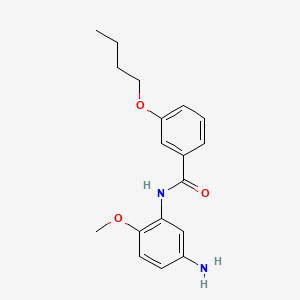


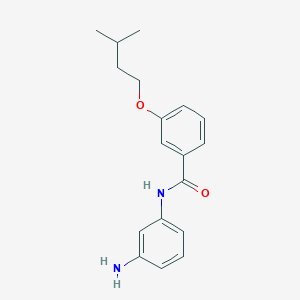


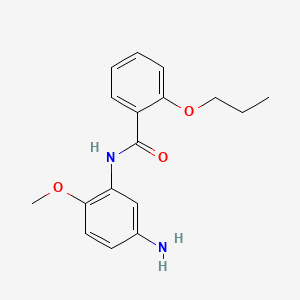

![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)